molecular formula C10H12N6S B6460092 2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine CAS No. 2548992-08-9

2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine

Cat. No. B6460092
CAS RN: 2548992-08-9
M. Wt: 248.31 g/mol
InChI Key: HTLODHZPTQRQPD-UHFFFAOYSA-N
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Description

“2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine” is a compound that contains a thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . The thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of compounds similar to “this compound” involves the use of starting materials like 5-methylpyrimidine-2-carboxylic acid and 4-amino-4 -1,2,4-triazole-3,5-dithiol . The target compounds are synthesized using these starting materials . Another synthesis method involves a facile one-pot, three-component cascade reaction with high yields .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole is the bioisostere of pyrimidine and oxadiazole .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve multi-functional cyclization reactions to form new heterocycles . The ring opening of 4- (2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole results in the formation of a thioketene intermediate that reacts with an O- or N-nucleophile, forming an ester or an amide of the aryl-substituted thioacetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular weight, which is 436.4 g/mol . It has a computed XLogP3-AA value of 4.4, indicating its lipophilicity . It has a topological polar surface area of 115 Ų .

Scientific Research Applications

2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research. It has been used in studies of enzyme inhibition, in the development of new drugs, and in the study of biochemical and physiological processes. It has also been used in the study of signal transduction pathways, in the development of new diagnostic techniques, and in the study of the effects of drugs on the body.

Mechanism of Action

2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine is known to interact with several enzymes, including cytochrome P450 enzymes and protein kinases. It is also known to interact with signal transduction pathways, such as the cAMP-dependent pathway. In addition, it is known to interact with several receptors, including the serotonin and dopamine receptors. The exact mechanism of action of this compound is not yet fully understood.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and protein kinases. It has also been shown to alter signal transduction pathways, such as the cAMP-dependent pathway. In addition, it has been shown to have an effect on the activity of several receptors, such as the serotonin and dopamine receptors.

Advantages and Limitations for Lab Experiments

The use of 2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine in laboratory experiments has several advantages and limitations. One of the advantages of using this compound is that it is relatively easy to synthesize and can be easily isolated by chromatography or other methods. In addition, it is known to interact with several enzymes, signal transduction pathways, and receptors, making it useful for the study of biochemical and physiological processes. However, the exact mechanism of action of this compound is not yet fully understood, and the use of this compound in laboratory experiments may be limited by the lack of knowledge about its mechanism of action.

Future Directions

The potential future directions for the use of 2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine in scientific research are numerous. One potential direction is to further study the interaction of this compound with enzymes, signal transduction pathways, and receptors in order to gain a better understanding of its mechanism of action. In addition, further research could be done to explore the potential therapeutic applications of this compound, such as in the development of new drugs or diagnostic techniques. Finally, further research could be done to explore the potential adverse effects of this compound, such as its potential to interact with other drugs or to cause side effects.

Synthesis Methods

The synthesis of 2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine involves the reaction of 1,2,5-thiadiazole-3-carboxaldehyde with piperazine and pyrimidine. The reaction is carried out in an acidic medium, such as hydrochloric acid, and the resulting compound is isolated by chromatography or other methods. The synthesis of this compound is relatively simple and can be easily carried out in a laboratory setting.

properties

IUPAC Name

3-(4-pyrimidin-2-ylpiperazin-1-yl)-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6S/c1-2-11-10(12-3-1)16-6-4-15(5-7-16)9-8-13-17-14-9/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLODHZPTQRQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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